Imidafenacin Related Compound 4
Description
Properties
CAS No. |
174266-18-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.39 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Origin of Product |
United States |
Structural Elucidation and Chemical Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Determination
Spectroscopy is a fundamental tool in the structural analysis of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, scientists can deduce a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. While specific NMR data for Imidafenacin (B1671753) Related Compound 4 is not widely published, the expected signals can be predicted based on its known structure.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in the molecule and their electronic environments.
Disclaimer: The following table represents predicted NMR data for Imidafenacin Related Compound 4 based on its chemical structure and data from analogous compounds. Actual experimental values may vary.
Predicted NMR Data for this compound| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.20-7.40 (m, 10H) | 140-145 (quaternary C) |
| Imidazole-H | 6.80-7.00 (d, 2H) | 125-130 (aromatic CH) |
| N-CH₂ | 3.80-4.00 (t, 2H) | 115-120 (imidazole CH) |
| C-CH₂ | 2.50-2.70 (t, 2H) | 55-60 (quaternary C) |
| Imidazole-CH₃ | 2.30 (s, 3H) | 45-50 (N-CH₂) |
| COOH | 12.00 (br s, 1H) | 35-40 (C-CH₂) |
| 175-180 (COOH) |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. A study on the impurities of imidafenacin utilized liquid chromatography combined with ion trap-time of flight-mass spectrometry (LC-ESI/IT-TOF) to identify related substances, including 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid. researchgate.net
The fragmentation pattern in MS/MS analysis offers further structural insights by showing how the molecule breaks apart.
Disclaimer: The following table illustrates a plausible fragmentation pattern for this compound. Actual results would be obtained from experimental analysis.
Plausible Mass Spectrometry Fragmentation Data for this compound| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
|---|---|
| 321.16 | [M+H]⁺ (Protonated Molecule) |
| 275.14 | [M+H - COOH]⁺ (Loss of carboxylic acid group) |
| 194.11 | [Diphenylmethyl cation]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would include a broad O-H stretch for the carboxylic acid, C=O stretching, and aromatic C-H stretching.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The phenyl and imidazole (B134444) rings in the molecule would give rise to characteristic absorptions in the UV region, typically around 220 nm. google.com
Disclaimer: The data below is illustrative of typical spectroscopic data for a compound with the structure of this compound.
Illustrative Spectroscopic Data for this compound| Spectroscopic Technique | Characteristic Absorption |
|---|---|
| Infrared (IR) | ~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (aromatic C-H stretch) |
Chromatographic Isolation and Purification for Structural Studies
The isolation and purification of impurities are critical steps for their definitive structural characterization and for obtaining reference standards for analytical method development.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique to isolate and purify specific compounds from a mixture. By scaling up analytical HPLC methods, larger quantities of the target impurity can be obtained. The choice of stationary and mobile phases is crucial for achieving good separation. For imidafenacin and its related substances, reversed-phase columns such as C18 or phenyl-silane bonded silica (B1680970) gel are often employed. researchgate.netgoogle.comgoogle.com A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) is a common approach. google.com
In cases where standard preparative HPLC is insufficient to resolve complex mixtures, more advanced separation techniques may be necessary. These can include multi-dimensional HPLC, which involves using two or more columns with different selectivities to enhance separation. Supercritical Fluid Chromatography (SFC) is another powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is a greener alternative to traditional HPLC. While specific applications of these advanced techniques for this compound are not detailed in the literature, they represent viable options for its isolation.
Comparative Structural Analysis with Parent Imidafenacin
A detailed comparison of the structural and chemical properties of Imidafenacin and its related compound, this compound, reveals key differences in their molecular architecture. These differences are centered around the functional group attached to the butyric acid backbone.
Imidafenacin, with the chemical name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, is the parent compound. dmstandards.comnih.gov Its structure features a butanamide moiety. In contrast, this compound, chemically identified as 4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid, possesses a carboxylic acid group in place of the amide group. qcchemical.com This fundamental substitution results in a different molecular formula and weight for each compound.
The structural variance between the two compounds is highlighted in the interactive data table below:
| Property | Imidafenacin | This compound |
| Chemical Name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide | 4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
| CAS Number | 170105-16-5 | 174266-18-3 |
| Molecular Formula | C₂₀H₂₁N₃O | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 319.41 g/mol | 320.39 g/mol |
| Core Structure | Butanamide | Butanoic Acid |
The detailed research findings on their respective chemical properties are summarized in the following data table:
| Chemical Entity | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Imidafenacin | C₂₀H₂₁N₃O | 319.41 | Contains a 2-methyl-1H-imidazolyl group, two phenyl rings, and a butanamide functional group. nih.govaxios-research.com |
| This compound | C₂₀H₂₀N₂O₂ | 320.39 | Contains a 2-methyl-1H-imidazolyl group, two phenyl rings, and a butanoic acid functional group. tlcstandards.com |
The elucidation of these structures relies on standard analytical techniques. While specific experimental details for this compound are not extensively published in peer-reviewed literature, the characterization of such compounds typically involves methods like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the proton and carbon framework, Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups. The presence of the carboxylic acid in Compound 4 would be readily distinguishable from the amide in Imidafenacin by a characteristic broad O-H stretch in the IR spectrum and a distinct chemical shift for the carboxylic proton in ¹H NMR.
Research Implications for Pharmaceutical Quality Control and Process Optimization
Role in Impurity Profiling Studies of Imidafenacin (B1671753)
Impurity profiling is the systematic identification and quantification of all potential and actual impurities in a drug substance. Imidafenacin Related Compound 4 is a significant compound in the comprehensive impurity profile of Imidafenacin. Its importance stems from its potential to be a process-related impurity or a metabolite.
One study focused on the synthesis of presumed metabolites of Imidafenacin, utilizing 4-amino-2,2-diphenylbutanamide as a starting material for the synthesis of other metabolites. veeprho.com This indicates that this compound is a known and relevant molecule within the broader metabolic and impurity landscape of Imidafenacin.
While some research has identified other impurities in Imidafenacin raw materials and tablets, such as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, and 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide, the explicit inclusion and quantification of this compound in routine impurity profiles is a critical component of a robust quality control strategy. unifr.ch The presence and concentration of this and other impurities are meticulously monitored to ensure they remain below the thresholds established by regulatory bodies.
| Compound Name | CAS Number | Role in Imidafenacin Quality Control |
| This compound | 503598-78-5 | Potential process impurity and known metabolite precursor |
| 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile | Not specified | Identified impurity in raw material and tablets |
| 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid | Not specified | Identified impurity in raw material and tablets |
| 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide | Not specified | Identified impurity in raw material and tablets |
Contribution to Stability-Indicating Methodologies
Stability-indicating methods are analytical procedures that can accurately detect changes in the quality of a drug substance or product over time. These methods are crucial for determining the shelf-life and storage conditions of a pharmaceutical product. The development of such methods for Imidafenacin involves forced degradation studies, where the drug substance is subjected to harsh conditions like heat, light, humidity, and acidic or basic environments.
The ability of an analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the main active pharmaceutical ingredient (API) from all its potential degradation products and process-related impurities is essential. While specific studies detailing the behavior of this compound under forced degradation conditions are not extensively available in public literature, its structural similarity to the parent drug and its known presence in the impurity profile make it a critical compound to monitor in such studies. A validated stability-indicating method for Imidafenacin must be able to resolve the peak of Imidafenacin from the peak of this compound and other impurities to ensure accurate quantification of the API and its degradation products.
Research on Impurity Control Strategies in Synthesis and Manufacturing
The control of impurities is most effectively achieved through a deep understanding of the manufacturing process and the implementation of strategies to minimize their formation and facilitate their removal.
The formation of this compound can be hypothesized to originate from intermediates in the synthesis of Imidafenacin. For instance, a common synthetic route for Imidafenacin involves the use of 4-bromo-2,2-diphenylbutanamide as a key intermediate. Incomplete reaction or side reactions involving this intermediate could potentially lead to the formation of related impurities.
Process optimization strategies to minimize the formation of such impurities include:
Stoichiometry Control: Precise control of the molar ratios of reactants to ensure the complete conversion of intermediates.
Reaction Conditions: Optimization of temperature, pressure, and reaction time to favor the desired reaction pathway and minimize side product formation.
Solvent and Catalyst Selection: Choosing appropriate solvents and catalysts that enhance reaction selectivity and yield.
In-Process Controls: Implementing real-time monitoring of the reaction progress using techniques like Process Analytical Technology (PAT) to ensure the reaction goes to completion and to detect the formation of impurities at an early stage. fda.govstepscience.comnih.govdtu.dk
Following the chemical synthesis, purification steps are essential to remove any remaining impurities, including this compound. Crystallization is a primary and highly effective method for purifying solid organic compounds in the pharmaceutical industry. uct.ac.zamt.comyoutube.com
The principle of crystallization relies on the differences in solubility between the desired compound and the impurities in a given solvent system. A well-designed crystallization process can significantly reduce the levels of impurities to meet the stringent requirements for an active pharmaceutical ingredient. Key parameters for an effective crystallization process include:
Solvent Selection: Choosing a solvent or a mixture of solvents in which the solubility of Imidafenacin is high at elevated temperatures and low at cooler temperatures, while the solubility of this compound and other impurities remains relatively high at lower temperatures.
Cooling Profile: A controlled and gradual cooling rate is crucial to promote the growth of pure crystals of Imidafenacin, while keeping impurities dissolved in the mother liquor. youtube.com
Seeding: The introduction of a small quantity of pure Imidafenacin crystals can initiate the crystallization process and help in controlling the crystal size and form. unifr.ch
Washing: After filtration, washing the isolated crystals with a cold, appropriate solvent helps to remove any residual mother liquor containing dissolved impurities.
Understanding of Impurity-Related Research Standards and Guidelines
The control of pharmaceutical impurities is governed by a set of internationally recognized guidelines, primarily those developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances and products.
Key ICH guidelines relevant to the control of this compound include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. The reporting threshold is the level above which an impurity must be reported. The identification threshold is the level above which the structure of the impurity must be determined. The qualification threshold is the level above which the biological safety of the impurity must be assured.
ICH Q3B(R2): Impurities in New Drug Products: This guideline provides similar guidance for impurities found in the finished drug product, including degradation products.
ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the requirements for validating analytical methods used for quantifying impurities, ensuring they are accurate, precise, specific, and robust.
Manufacturers of Imidafenacin are required to adhere to these guidelines, which involves developing a comprehensive control strategy for all identified impurities, including this compound. This strategy typically includes setting acceptance criteria for each impurity in the drug substance specification, which are based on the data from batch analyses, stability studies, and toxicological assessments. For known related compounds like this compound, individual impurity limits are often set in the range of not more than 0.10% to 0.20% by weight. veeprho.com
Advanced Research Directions and Emerging Methodologies
Computational Chemistry for Impurity Prediction and Mechanism Elucidation
Computational chemistry has become an indispensable tool in pharmaceutical sciences, offering predictive insights that can accelerate development and mitigate risks. mdpi.com By modeling molecular interactions and reactivities, these in silico methods can forecast the formation of impurities and elucidate their underlying mechanisms without the need for extensive preliminary lab work.
Molecular modeling techniques, such as Density Functional Theory (DFT), are powerful for investigating the degradation pathways of drug molecules at a quantum-mechanical level. mdpi.com For Imidafenacin (B1671753) Related Compound 4, the key transformation is the hydrolysis of the terminal amide group of the Imidafenacin molecule.
Researchers can model this reaction to understand its energetic feasibility and mechanism. The process involves constructing a detailed reaction coordinate diagram by calculating the energies of the reactant (Imidafenacin and water), transition states, intermediates, and the final product (Imidafenacin Related Compound 4 and ammonia). This approach can elucidate whether the hydrolysis proceeds via an acid-catalyzed, base-catalyzed, or neutral pathway by modeling the reaction in the presence of hydronium or hydroxide (B78521) ions. pharmaceutical-journal.comresearchgate.net Key outputs from these models include the activation energy (Ea), which is crucial for predicting the reaction rate. A lower activation energy suggests a more favorable degradation pathway. Such studies can guide formulators in selecting pH and excipients that enhance the stability of the drug substance. nih.govresearchgate.net
Table 1: Hypothetical DFT Modeling Parameters for Imidafenacin Hydrolysis
| Parameter | Specification | Purpose |
|---|---|---|
| Software | Gaussian, Spartan, or similar | To perform quantum chemical calculations. |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular systems of this size. |
| Functional | B3LYP or M06-2X | Commonly used functionals for calculating thermodynamic and kinetic properties of organic reactions. |
| Basis Set | 6-311++G(d,p) | A sufficiently large basis set to accurately describe the electronic structure and geometry of the molecules. |
| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the reaction in an aqueous environment, which is critical for hydrolysis. |
| Calculation Type | Transition State Search (e.g., QST3) | To locate the highest energy point along the reaction pathway (the transition state). |
| Output Data | Activation Energy (Ea), Gibbs Free Energy (ΔG) | To determine the kinetic and thermodynamic favorability of the hydrolysis reaction. |
Beyond detailed mechanistic modeling, specialized software can predict potential degradation products based on the structure of the parent API. nih.gov Knowledge-based systems, such as Zeneth or Meteor Nexus, use curated databases of known chemical reactions to predict likely degradation pathways. springernature.com
When the structure of Imidafenacin is input, these programs recognize the amide functional group as a moiety susceptible to hydrolysis. pharmacy180.comijcap.in The software would flag this as a potential liability and predict the formation of the corresponding carboxylic acid—this compound. These predictions are invaluable early in the development process, allowing analytical scientists to proactively develop methods to detect this specific impurity. Furthermore, predictive toxicology software can be used to assess the potential risks associated with the predicted impurities, helping to prioritize which degradation products require the strictest control. mdpi.comresearchgate.netsemanticscholar.org
Table 2: Example of an In Silico Impurity Prediction Workflow
| Step | Action | Rationale | Predicted Outcome for Imidafenacin |
|---|---|---|---|
| 1. Input | Submit the 2D structure of Imidafenacin into a prediction software (e.g., Zeneth). | The software uses the structure to identify chemically labile functional groups. | Structure successfully parsed. |
| 2. Identify Liabilities | The software's reasoning engine identifies the primary amide group. | Amides are known to be susceptible to hydrolysis under both acidic and basic conditions. | Amide group flagged as a "hydrolytic liability". |
| 3. Predict Transformation | The software applies its hydrolysis transformation rule to the amide group. | The C-N bond of the amide is cleaved. | Formation of a carboxylic acid and ammonia. |
| 4. Generate Output | The software generates the structure of the predicted degradation product. | Provides a specific chemical entity to target in analytical method development. | Structure of 4-(2-Methyl-1H-Imidazol-1-yl)-2,2-diphenylbutanoic acid (Compound 4) generated. |
Advanced Hyphenated Analytical Techniques
While High-Performance Liquid Chromatography (HPLC) is the standard for impurity profiling, advanced hyphenated techniques offer orthogonal separation mechanisms and greater informational content, which are invaluable for complex impurity profiles or for confirming the absence of co-eluting peaks. nih.govthermofisher.comchemass.si
Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field, offering a completely different selectivity compared to the partitioning mechanism of reversed-phase HPLC. nih.govnih.gov This makes it an excellent orthogonal technique for impurity analysis. chimia.ch Imidafenacin is a neutral molecule at physiological pH, whereas this compound, with its carboxylic acid group, is negatively charged. This difference in charge provides an ideal basis for separation by CE.
When coupled with a mass spectrometer (MS), CE-MS becomes a powerful tool for both separation and identification. nih.gov The mass spectrometer provides molecular weight and fragmentation data, confirming the identity of the impurity. This technique is particularly useful for resolving impurities that are difficult to separate from the main API peak by HPLC and for quantifying low-level impurities with high sensitivity and specificity. chimia.ch
Table 3: Notional CE-MS Parameters for the Analysis of this compound
| Parameter | Setting | Purpose |
|---|---|---|
| Instrument | CE system coupled to a Q-TOF Mass Spectrometer | Provides high-resolution separation and accurate mass identification. |
| Capillary | Fused silica (B1680970), 50 µm i.d., 60 cm length | Standard capillary dimensions for good separation efficiency. |
| Background Electrolyte (BGE) | 25 mM Ammonium Acetate, pH 9.0 | At this pH, the carboxylic acid of Compound 4 will be deprotonated (anionic), while Imidafenacin remains neutral. |
| Separation Voltage | +25 kV | Drives the separation of ions based on their electrophoretic mobility. |
| Injection Mode | Hydrodynamic (50 mbar for 5s) | Introduces a small, precise plug of the sample into the capillary. |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for detecting the deprotonated carboxylate ion of Compound 4. |
| MS Detection | Full Scan (m/z 100-500) and MS/MS on targeted ion | To obtain the molecular weight of the impurity and its fragmentation pattern for structural confirmation. |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) introduces another dimension of separation to the analysis. After ionization, ions are passed through a gas-filled drift tube under a weak electric field. They are separated based on their size, shape, and charge, a property known as the collisional cross-section (CCS). This gas-phase separation, which occurs on a millisecond timescale, is then followed by conventional mass-to-charge ratio analysis by the mass spectrometer.
The addition of ion mobility can resolve isobaric impurities (compounds with the same mass but different structures) that cannot be distinguished by MS alone. For Imidafenacin, IMS-MS could differentiate Related Compound 4 from a potential isomeric impurity that might be formed through a different degradation mechanism. The CCS value provides an additional, highly specific identifier for a compound, enhancing confidence in impurity identification. This technique is especially powerful for complex mixtures, as it "cleans up" the mass spectrum by separating ions before they reach the detector, improving the signal-to-noise ratio.
Mechanistic Kinetics of Impurity Formation
Understanding the rate at which an impurity forms is essential for establishing appropriate storage conditions and defining a product's shelf-life. Mechanistic kinetics studies aim to determine the reaction rates, the order of the reaction, and the influence of various factors like pH, temperature, and light.
For this compound, the primary formation pathway is hydrolysis of the amide bond. pharmaceutical-journal.com The kinetics of this degradation can be systematically studied through forced degradation experiments. mdpi.com By exposing solutions of Imidafenacin to a range of pH values (e.g., pH 1.2 to 10) and temperatures (e.g., 40°C to 80°C) and monitoring the concentration of Compound 4 over time, a comprehensive kinetic profile can be developed.
The data are typically used to construct a pH-rate profile, which plots the observed degradation rate constant (k_obs) against pH. pharmacy180.comrsc.org Such a profile reveals the pH of maximum stability and provides insights into the specific catalytic mechanisms (acid-catalyzed, base-catalyzed, or water-mediated). researchgate.net Since the concentration of water in aqueous solutions is constant, the hydrolysis reaction can typically be modeled using pseudo-first-order kinetics. rsc.org The temperature dependence of the reaction is analyzed using the Arrhenius equation to determine the activation energy, which allows for the prediction of degradation rates at different storage temperatures.
Table 4: Illustrative Experimental Design for a Kinetic Study of Compound 4 Formation
| Condition | Variables | Time Points | Analytical Method | Kinetic Parameter Determined |
|---|---|---|---|---|
| pH Dependence | pH 1.2, 3.0, 5.0, 7.0, 9.0, 10.0 (at 60°C) | 0, 6, 12, 24, 48, 72 hours | Stability-indicating HPLC-UV | pH-rate profile; determination of k_obs at each pH. |
| Temperature Dependence | 40°C, 50°C, 60°C, 70°C (at optimal pH of instability) | Dependent on reaction rate at each temperature | Stability-indicating HPLC-UV | Arrhenius plot; determination of Activation Energy (Ea). |
| Photostability | ICH-compliant light exposure (UV/Vis) vs. dark control (at 25°C) | End-of-exposure | Stability-indicating HPLC-UV | Assessment of light as a contributing degradation factor. |
| Oxidative Stress | 3% H₂O₂ solution vs. control (at 25°C) | 0, 1, 4, 8, 24 hours | Stability-indicating HPLC-UV | To confirm hydrolysis is the primary pathway and not oxidation. |
Green Chemistry Approaches to Impurity Mitigation
The mitigation of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug safety and efficacy. Green chemistry principles offer a promising framework for developing more environmentally benign and efficient processes that can minimize the formation of impurities such as this compound. This section explores advanced research directions and emerging methodologies focused on the application of green chemistry to the synthesis of Imidafenacin, with a specific emphasis on mitigating the formation of related compound 4.
This compound, identified as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile, is a key intermediate in the synthesis of Imidafenacin. Traditional synthetic routes to this compound often involve the use of hazardous solvents and reagents, leading to the generation of waste and potential for impurity formation. Green chemistry approaches aim to address these challenges through the development of cleaner and more sustainable synthetic methodologies.
Alternative Solvents and Reaction Conditions
A significant focus of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. The conventional synthesis of this compound often utilizes solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724). These solvents are effective but pose environmental and health risks. Research into greener solvent alternatives is an active area of investigation.
Potential Greener Solvents for this compound Synthesis:
| Solvent Class | Examples | Rationale for Use |
| Bio-derived Solvents | Cyrene™, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, biodegradable, and often have a better safety profile compared to traditional aprotic solvents. specialchem.com |
| Ionic Liquids (ILs) | Imidazolium-based ILs | Low volatility, high thermal stability, and tunable properties can lead to improved reaction rates and selectivity. |
| Deep Eutectic Solvents (DES) | Choline chloride-based DES | Biodegradable, low cost, and simple to prepare, offering a more sustainable reaction medium. |
The use of these greener solvents can not only reduce the environmental impact of the synthesis but also potentially influence the reaction kinetics and selectivity, thereby minimizing the formation of unwanted byproducts.
Energy-Efficient Synthesis Methods
Emerging energy sources are being explored to drive chemical reactions more efficiently and selectively, which can contribute to reducing impurity formation.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This can lead to significantly shorter reaction times, increased product yields, and often, a cleaner reaction profile with fewer impurities. nih.govunito.itlew.ro The synthesis of imidazole (B134444) derivatives has been shown to be amenable to microwave-assisted methods. monash.edu
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govresearchgate.netnih.govconsensus.app For the N-alkylation of imidazoles, sonochemistry has been demonstrated to be an environmentally friendly method that can reduce reaction times from hours to minutes. nih.gov
Comparison of Conventional vs. Energy-Efficient Synthesis:
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Energy Consumption | High | Low to moderate | Low to moderate |
| Yield | Variable | Often higher | Often higher |
| Impurity Profile | Potential for side reactions due to prolonged heating | Often cleaner with fewer byproducts | Can improve selectivity |
Advanced Catalytic Systems
The use of efficient and selective catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, which involves an N-alkylation step, advancements in catalysis can play a crucial role.
Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), eliminating the need for harsh solvents that dissolve all components. youtube.com This technique is particularly effective for the N-alkylation of imidazoles and can lead to higher yields and cleaner reactions. researchgate.netphasetransfercatalysis.comphasetransfercatalysis.com
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. While not yet specifically reported for this compound, the development of nitrile-synthesizing enzymes, such as aldoxime dehydratases, presents a potential future direction for a more sustainable synthesis of nitrile-containing intermediates. nih.govchemistryviews.orgproquest.comresearchgate.netresearchgate.net This biocatalytic approach could offer a cyanide-free and environmentally friendly route. chemistryviews.orgproquest.comresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers establish a robust analytical method for quantifying Imidafenacin Related Compound 4 in complex biological matrices?
- Methodological Answer :
Technique Selection : Prioritize hyphenated techniques like HPLC-MS or UPLC-UV, considering the compound’s polarity and matrix complexity.
Validation Parameters : Assess linearity (R² ≥ 0.99), accuracy (90–110% recovery), precision (RSD < 5%), and limits of detection/quantitation (LOD/LOQ) using ICH Q2(R1) guidelines.
System Suitability : Include resolution, tailing factor, and column efficiency tests in each run.
- Theoretical Basis: Align with pharmacokinetic principles to ensure biological relevance . Use factorial design to optimize variables like mobile phase composition .
Q. What methodological considerations are critical when designing stability studies for this compound under varying physiological conditions?
- Methodological Answer :
Stress Conditions : Apply forced degradation (acid/base hydrolysis, oxidative/thermal stress) to identify degradation pathways.
Kinetic Modeling : Use Arrhenius equations for shelf-life prediction under accelerated conditions.
Analytical Monitoring : Employ stability-indicating assays validated per ICH guidelines.
- Theoretical Basis: Pre-test/post-test designs with control groups ensure reproducibility . Link degradation kinetics to thermodynamic theory .
Q. What quality control parameters must be prioritized when synthesizing this compound for pharmacological evaluation?
- Methodological Answer :
Purity Criteria : Validate via NMR (≥95% purity), residual solvent analysis (ICH Q3C), and chiral purity assays.
Batch Consistency : Use statistical process control (SPC) charts for critical parameters like yield and impurity profiles.
Documentation : Maintain detailed records of synthetic pathways and intermediates for regulatory compliance.
Advanced Research Questions
Q. How can contradictory findings regarding the pharmacokinetic behavior of this compound be systematically analyzed and resolved?
- Methodological Answer :
Root-Cause Analysis : Compare study designs (e.g., dose regimens, sampling intervals) using meta-analytical tools.
In Silico Reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to harmonize in vitro-in vivo discrepancies.
Methodological Audits : Re-evaluate analytical protocols for cross-study variability (e.g., calibration standards, matrix effects).
- Theoretical Basis: Align with FINER criteria to reassess feasibility and novelty of conflicting studies . Use hypothesis-driven frameworks to isolate confounding variables .
Q. What advanced spectroscopic techniques are recommended for elucidating the structural degradation pathways of this compound?
- Methodological Answer :
High-Resolution MS/MS : Characterize degradation products via fragmentation patterns.
2D NMR : Resolve stereochemical changes in degraded samples.
Computational Spectroscopy : Pair experimental data with DFT calculations to predict degradation intermediates.
- Theoretical Basis: Integrate cheminformatics tools (e.g., MNova, ACD/Labs) for spectral interpretation . Align structural elucidation with reaction mechanism theory .
Q. How should researchers integrate computational modeling with experimental data to predict the metabolic fate of this compound?
- Methodological Answer :
QSAR Modeling : Use molecular descriptors to predict CYP450-mediated metabolism.
Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to identify metabolic hotspots.
Validation Pipeline : Cross-verify in silico predictions with in vitro microsomal assays.
- Theoretical Basis: Combine docking simulations (AutoDock Vina) with enzyme kinetic models . Link computational outputs to systems biology frameworks .
Q. What statistical approaches are most appropriate for analyzing dose-response relationships in studies examining the biological activity of this compound?
- Methodological Answer :
Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
Error Propagation : Calculate confidence intervals for EC50/IC50 values via bootstrap resampling.
Multivariate Analysis : Apply ANOVA or MANOVA to assess covariate effects (e.g., cell line variability).
- Theoretical Basis: Use factorial designs to evaluate interaction effects between dose and biological variables . Align with pharmacodynamic theory for potency assessments .
Q. How can multi-omics approaches be systematically integrated to characterize the systemic effects of this compound exposure?
- Methodological Answer :
Transcriptomics : Perform RNA-seq to identify differentially expressed genes.
Metabolomics : Use LC-HRMS to map metabolic perturbations (e.g., pathway enrichment via MetaboAnalyst).
Data Integration : Apply network analysis (Cytoscape) to link omics layers and identify hub targets.
- Theoretical Basis: Align multi-omics workflows with systems pharmacology frameworks . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Methodological Frameworks Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
